molecular formula C11H13NO2S B14437552 4-Ethoxy-2-phenoxy-4,5-dihydro-1,3-thiazole CAS No. 76510-77-5

4-Ethoxy-2-phenoxy-4,5-dihydro-1,3-thiazole

Cat. No.: B14437552
CAS No.: 76510-77-5
M. Wt: 223.29 g/mol
InChI Key: CHNNGOGQOHQZBD-UHFFFAOYSA-N
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Description

4-Ethoxy-2-phenoxy-4,5-dihydro-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-phenoxy-4,5-dihydro-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-phenoxy-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

4-Ethoxy-2-phenoxy-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-phenoxy-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness: 4-Ethoxy-2-phenoxy-4,5-dihydro-1,3-thiazole is unique due to its specific structural features and the presence of both ethoxy and phenoxy groups. These functional groups can influence its chemical reactivity and biological activity, making it distinct from other thiazole derivatives .

Properties

CAS No.

76510-77-5

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

4-ethoxy-2-phenoxy-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C11H13NO2S/c1-2-13-10-8-15-11(12-10)14-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

CHNNGOGQOHQZBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1CSC(=N1)OC2=CC=CC=C2

Origin of Product

United States

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